molecular formula C11H9FN2O2 B1517634 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-04-3

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1517634
CAS No.: 1152536-04-3
M. Wt: 220.2 g/mol
InChI Key: QUPGXFAIRJFVSK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152536-04-3) is a pyrazole-based carboxylic acid derivative with a molecular formula of C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 4-fluoro-2-methylphenyl group and a carboxylic acid group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-8(12)2-3-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPGXFAIRJFVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.

  • Chemical Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.2 g/mol
  • IUPAC Name : 1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxylic acid
  • PubChem CID : 28974076

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related pyrazole derivatives. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

The compound acts primarily through the following mechanisms:

  • Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is crucial for cell division. At a concentration of 20 μM, it induced a 40.76–52.03% inhibition of microtubule assembly .
  • Apoptosis Induction : The compound enhances caspase-3 activity (1.33–1.57 times) at a concentration of 10 μM, indicating its role in promoting apoptotic pathways in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-2311.0Induces apoptosis, microtubule destabilization
HepG2Not specifiedAntiproliferative effects observed
Various Cancer TypesVariesInhibition of topoisomerase II, EGFR, MEK, VEGFR

Case Studies

A notable study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds could inhibit the growth of several cancer types effectively .

Study Findings

In a comparative analysis:

  • Compound 7d and 7h showed significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM.
  • The compounds exhibited enhanced apoptotic effects through increased caspase activity and cell cycle arrest at G1 phase .

Broader Implications and Future Directions

The promising results from studies involving pyrazole derivatives suggest that further structural modifications could enhance their efficacy and selectivity against cancer cells. Future research should focus on:

  • Evaluating the pharmacokinetics and toxicity profiles.
  • Conducting in vivo studies to validate the anticancer efficacy observed in vitro.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
1-(4-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid 1152536-04-3 C₁₁H₉FN₂O₂ 220.20 Reference compound
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 1152535-34-6 C₁₀H₇FN₂O₂ 206.18 Lacks 2-methyl group on phenyl ring
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid N/A C₁₀H₆F₂N₂O₂ ~224.16 Two fluorine atoms at 2,6-positions
1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid 2059933-32-1 C₁₁H₁₀N₂O₂ 202.21 Methyl instead of fluorine at 4-position

Key Insights :

  • Electronic Effects: The 4-fluoro substituent in the target compound increases electron-withdrawing character compared to the non-fluorinated analog (CAS 2059933-32-1) .
  • Symmetry vs. Asymmetry : The 2,6-difluorophenyl analog (e.g., in ) exhibits enhanced symmetry and electronic withdrawal, which may improve ligand-receptor interactions in drug design .
Modifications to the Pyrazole Core
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 1152536-04-3 C₁₁H₉FN₂O₂ 220.20 Reference compound
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 1198437-47-6 C₆H₇FN₂O₂ 158.13 Fluorine on ethyl side chain instead of aryl
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid N/A C₂₃H₂₁ClN₂O₃ 408.88 Quinoline and ethyl substitutions

Key Insights :

  • Aliphatic vs. Aromatic Fluorine : The 2-fluoroethyl derivative (CAS 1198437-47-6) replaces the aromatic fluorine with an aliphatic one, reducing conjugation but increasing flexibility .
  • Extended Conjugation: The quinoline-substituted analog () has a larger aromatic system, enhancing π-π stacking interactions but reducing solubility .
Carboxylic Acid Derivatives and Bioisosteres
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide Z1343848401 C₁₈H₁₂F₂N₄O 338.31 Carboxamide instead of carboxylic acid
Methyl 1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylate N/A C₁₂H₁₁FN₂O₂ 234.23 Methyl ester derivative

Key Insights :

  • Acid vs. Amide : The carboxamide analog () replaces the carboxylic acid with a carboxamide group, altering hydrogen-bonding capacity and acidity (pKa ~5 vs. ~1–2 for carboxylic acids) .
  • Prodrug Potential: The methyl ester derivative (hypothetical) could serve as a prodrug, improving bioavailability through esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid

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